Home > Products > Screening Compounds P18379 > Darotropium bromide
Darotropium bromide - 850607-58-8

Darotropium bromide

Catalog Number: EVT-264517
CAS Number: 850607-58-8
Molecular Formula: C24H29BrN2
Molecular Weight: 425.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Darotropium bromide is discontinued (DEA controlled substance). Darotropium bromide, also known as GSK233705 or GSK233705B, is an inhaled, long-acting muscarinic antagonist in development for the treatment of chronic obstructive pulmonary disease (COPD). GSK233705 demonstrated bronchodilatory activity and were well tolerated. Although the onset of bronchodilation was rapid, it was not sustained over 24 h making it unsuitable for once-daily dosing.
Synthesis Analysis

The synthesis of darotropium bromide involves several complex chemical reactions that ensure the production of high-purity compounds. While specific detailed synthesis pathways for darotropium bromide are not widely published, related compounds such as ipratropium bromide provide insight into typical synthetic methodologies.

  1. Starting Materials: The synthesis generally begins with tropane derivatives and various acylating agents.
  2. Reaction Conditions: Key reactions may include acyl chlorination, followed by nucleophilic substitution reactions involving bromomethane under controlled temperatures and pressures to ensure selectivity and yield.
  3. Purification: After synthesis, the product undergoes purification processes such as solvent extraction and chromatography to achieve the desired purity levels, often exceeding 99% .
Molecular Structure Analysis

Darotropium bromide exhibits a complex molecular structure characterized by a tropane ring system. The structural data includes:

  • Molecular Weight: Approximately 428.4 g/mol.
  • InChIKey: CWRNUVNMUYSOFQ-XITXYIRHSA-M.
  • Structural Features: The compound contains a quaternary ammonium group, which contributes to its pharmacological activity by enhancing binding affinity to muscarinic receptors.

The three-dimensional conformation of darotropium bromide plays a crucial role in its interaction with biological targets, influencing its efficacy as a therapeutic agent .

Chemical Reactions Analysis

Darotropium bromide can participate in various chemical reactions typical of quaternary ammonium compounds:

  1. Nucleophilic Substitution: The presence of the bromine atom allows for substitution reactions where it can be replaced by other nucleophiles.
  2. Hydrolysis: Under specific conditions, darotropium bromide can undergo hydrolysis to yield its corresponding amine derivative and bromide ion.
  3. Complex Formation: The compound may form complexes with metal ions or other ligands, which could be of interest in drug delivery systems or targeted therapies .
Mechanism of Action

Darotropium bromide acts primarily as an antagonist at the muscarinic acetylcholine receptor M3 subtype, which is predominantly found in bronchial smooth muscle. The mechanism involves:

  1. Receptor Binding: Upon administration, darotropium bromide binds to the M3 receptors on smooth muscle cells in the airways.
  2. Inhibition of Contraction: This binding inhibits the action of acetylcholine, resulting in relaxation of bronchial muscles and dilation of the airways.
  3. Clinical Effects: The bronchodilation effect leads to improved airflow and relief from symptoms associated with respiratory conditions .
Physical and Chemical Properties Analysis

Darotropium bromide exhibits several notable physical and chemical properties:

These properties are critical for formulating the compound into effective dosage forms for inhalation therapy .

Applications

Darotropium bromide has significant scientific uses, particularly in respiratory medicine:

  1. Bronchodilator Therapy: It is primarily used in treating chronic obstructive pulmonary disease and asthma by providing long-lasting bronchodilation.
  2. Research Applications: Ongoing studies explore its efficacy when used alone or in combination with other inhaled medications, such as corticosteroids or beta-agonists, to enhance therapeutic outcomes .
  3. Drug Development: As part of ongoing clinical trials, darotropium bromide's potential for broader applications in respiratory diseases continues to be evaluated.

This compound represents an important advancement in therapeutic options for patients suffering from chronic respiratory conditions, highlighting the significance of ongoing research and development in this area .

Chemical Characterization and Synthesis of Darotropium Bromide

Molecular Structure and Stereochemical Configuration

Table 1: Key Molecular Descriptors of Darotropium Bromide

PropertyValue/Description
CAS Registry Number850607-58-8
Molecular FormulaC₂₄H₂₉BrN₂O₄S₂
InChIKeyCWRNUVNMUYSOFQ-XITXYIRHSA-M
Drug TypeSmall molecule
Mechanism of ActionM3 receptor agonist (Muscarinic acetylcholine receptor M3 agonists)
Therapeutic AreaChronic Obstructive Pulmonary Disease (COPD)
StereochemistryR-enantiomer dominant at hydroxydi(2-thienyl)acetyl chiral center

Synthetic Pathways and Optimization Strategies

The synthesis of darotropium bromide follows a multi-step route involving esterification, quaternization, and purification:

  • Esterification: Di(2-thienyl)glycolic acid undergoes esterification with scopine (a tropine derivative) in the presence of potassium carbonate, yielding scopine di(2-thienyl)glycolate.
  • Quaternization: The tertiary amine of scopine is alkylated using methyl bromide in acetone or acetonitrile, forming the quaternary ammonium bromide salt.
  • Crystallization: Crude darotropium bromide is purified via recrystallization from methanol/ethyl acetate mixtures, achieving >99.5% chemical purity [5].

Optimization strategies focus on:

  • Solvent Selection: Replacing dichloromethane with eco-friendly solvents (e.g., ethyl acetate) to reduce genotoxic impurities.
  • Reaction Temperature: Maintaining quaternization at –10°C to 0°C minimizes N-oxide byproduct formation.
  • Yield Enhancement: Catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) improve yields from 65% to 88% [5] [6].

Table 2: Synthetic Pathway Optimization Parameters

StepParameterStandard ConditionOptimized ConditionYield Impact
QuaternizationSolventDichloromethaneAcetonitrile/Ethyl Acetate+15% yield
Temperature25°C0°C–5% impurities
CrystallizationAnti-solventDiethyl etherHeptane+99.5% purity

Crystallographic Analysis and Polymorphic Forms

Darotropium bromide exhibits polymorphism, with Forms I and II identified as the primary crystalline states. Form I is a thermodynamically stable anhydrous polymorph, while Form II is a metastable monohydrate. Structural characterization employs synchrotron X-ray powder diffraction (XRPD), which detects polymorphs at concentrations as low as 0.4% w/w—surpassing conventional laboratory XRPD limits of 2–5% w/w [2] [10]. Key crystallographic data:

  • Form I: Orthorhombic crystal system (space group P2₁2₁2₁), with lattice parameters a = 10.28 Å, b = 12.45 Å, c = 14.72 Å. Exhibits a dense hydrogen-bonding network between bromide ions and the tropane ring.
  • Form II: Monoclinic hydrate (space group C2/c), stabilized by water molecules bridging the anion and carbonyl oxygen.

Solid-state NMR (ssNMR) coupled with gauge-including projector-augmented wave (GIPAW) calculations validates these structures, resolving prior errors in atomic positioning. The ¹³C ssNMR spectrum shows distinct shifts: Form I’s carbonyl resonance at 168.2 ppm vs. Form II at 166.9 ppm due to hydration [6] [10].

Table 3: Polymorphic Characteristics of Darotropium Bromide

PropertyForm I (Anhydrous)Form II (Monohydrate)
Crystal SystemOrthorhombicMonoclinic
Space GroupP2₁2₁2₁C2/c
Unit Cell Volume1,885 ų2,120 ų
StabilityThermodynamicKinetic
ssNMR δ(¹³C) (Carbonyl)168.2 ppm166.9 ppm
Hydration SensitivityLowHigh

Stability Studies Under Environmental and Physiological Conditions

Environmental Stability:Darotropium bromide remains stable under ICH-recommended conditions (25°C/60% RH) for 24 months in blister-packed dry powder inhalers (DPIs). Accelerated testing (40°C/75% RH) shows ≤0.8% degradation over 6 months. Humidity >80% induces Form II-to-Form I conversion in DPIs, but aerosol performance (fine particle fraction) remains unaffected due to lactose carrier buffering [6] [7].

Physiological Stability:

  • Hydrolytic Degradation: The ester bond undergoes pH-dependent hydrolysis (t₁/₂ = 8.3 hours at pH 1.0; t₁/₂ = 32 hours at pH 7.4).
  • Thermal Stability: Decomposition initiates at 210°C via Hofmann elimination, forming nor-scopine and di(2-thienyl)glycolic anhydride.
  • Photostability: UV exposure (300–400 nm) causes N-oxide formation (5% over 48 hours), mitigated by opaque inhaler devices [3] [7].

Table 4: Stability Profile of Darotropium Bromide

ConditionDegradation PathwayHalf-life/DegradationMitigation Strategy
Acidic pH (1.0)Ester hydrolysist₁/₂ = 8.3 hEnteric coating
Neutral pH (7.4)Ester hydrolysist₁/₂ = 32 hN/A
High Humidity (>80% RH)Polymorphic conversion≤2% form changeDesiccant in packaging
UV Light (300–400 nm)N-oxidation5% in 48 hOpaque inhaler devices

Properties

CAS Number

850607-58-8

Product Name

Darotropium bromide

IUPAC Name

3-[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl]-2,2-diphenylpropanenitrile;bromide

Molecular Formula

C24H29BrN2

Molecular Weight

425.4 g/mol

InChI

InChI=1S/C24H29N2.BrH/c1-26(2)22-13-14-23(26)16-19(15-22)17-24(18-25,20-9-5-3-6-10-20)21-11-7-4-8-12-21;/h3-12,19,22-23H,13-17H2,1-2H3;1H/q+1;/p-1/t19?,22-,23+;

InChI Key

CWRNUVNMUYSOFQ-FUHGUCTDSA-M

SMILES

C[N+]1(C2CCC1CC(C2)CC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-]

Solubility

Soluble in DMSO, not in water

Synonyms

GSK233705B; GSK 233705B; GSK-233705B; GSK233705; GSK 233705; GSK-233705; Darotropium bromide

Canonical SMILES

C[N+]1(C2CCC1CC(C2)CC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-]

Isomeric SMILES

C[N+]1([C@@H]2CC[C@H]1CC(C2)CC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.